1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one
Description
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridine ring at the [4,5-c] position, with a ketone group at position 2. This scaffold is notable for its structural rigidity, hydrogen-bonding capacity, and versatility in medicinal chemistry. Derivatives of this core are explored for kinase inhibition, anticancer activity, and central nervous system modulation due to their ability to interact with diverse biological targets .
Properties
IUPAC Name |
1,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h7H,1-3H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMJWRLDQXXOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501396-73-1 | |
| Record name | 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one typically involves cyclization reactions. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde . This process involves the formation of a cyclic intermediate, which is then further processed to yield the desired compound. Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and purity .
Chemical Reactions Analysis
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include various substituted derivatives that can be further utilized in different applications .
Scientific Research Applications
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in ring fusion positions ([4,5-b] vs. [4,5-c]), substituent groups (e.g., amino, halogen, alkyl), and fused ring systems. These variations influence electronic properties, solubility, and target affinity.
Table 1: Structural Comparison of Imidazo-Pyridinone Derivatives
Physicochemical Properties
- Solubility: Amino substituents (e.g., 7-NH₂) improve aqueous solubility, while halogenated analogs (e.g., 7-Br) exhibit higher lipophilicity .
- Thermal Stability : The parent compound decomposes above 300°C, whereas methyl-substituted derivatives () show enhanced stability .
- Hydrogen Bonding: 7-Amino derivatives () have three H-bond donors, facilitating target engagement .
Table 3: Physicochemical Data
| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 166.18 | 1.2 | 2 | 3 |
| 7-Amino-imidazo[4,5-c]pyridin-2-one | 150.14 | -0.5 | 3 | 4 |
| 7-Bromo-imidazo[4,5-c]pyridin-2-one | 225.02 | 2.1 | 1 | 3 |
Biological Activity
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic applications.
Chemical Structure and Properties
The imidazo[4,5-c]pyridin-2-one structure consists of a fused imidazole and pyridine ring system. This unique arrangement contributes to its ability to interact with various biological targets. The compound's molecular formula is , and it exhibits a range of physicochemical properties that influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[4,5-c]pyridin-2-one derivatives as anticancer agents. Notably:
- Src Family Kinase Inhibition : A series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and evaluated for their ability to inhibit Src family kinases (SFKs), which are implicated in glioblastoma multiforme (GBM). Compounds such as 1s demonstrated effective inhibition against multiple GBM cell lines (U87, U251) with IC50 values in the submicromolar range .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications at specific positions of the imidazo[4,5-c]pyridin-2-one core significantly influenced anticancer activity. For example, substituents at the N-3 position were found to affect enzyme inhibition potency .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1s | Src | < 1 | U87 |
| 1d | Src | < 1 | U251 |
| PP2 | Src | 0.1 | U87 |
2. Anti-inflammatory Effects
Imidazo[4,5-c]pyridin-2-one derivatives have also shown promise in anti-inflammatory applications:
- Inflammation Modulation : Certain derivatives have been reported to reduce inflammatory responses in vitro by inhibiting pathways involving NF-κB and Nrf2 transcription factors . This modulation is crucial in conditions like obesity and retinal ischemia.
3. Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, imidazo[4,5-c]pyridin-2-one compounds exhibit various other biological activities:
- Antimicrobial Properties : Some derivatives have shown moderate antibacterial activity against specific strains like E. coli .
- Neuroprotective Effects : The ability of these compounds to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several research studies have explored the biological activity of imidazo[4,5-c]pyridin-2-one:
- Study on Glioblastoma Treatment : A study demonstrated that specific derivatives effectively inhibited GBM cell proliferation and induced apoptosis through SFK inhibition .
- Anti-inflammatory Research : Another investigation highlighted the effectiveness of imidazo[4,5-c]pyridine derivatives in reducing oxidative stress-related inflammation in human retinal pigment epithelial cells .
Q & A
Basic Research Question
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Spectroscopy :
- X-ray crystallography : Resolves tautomeric ambiguities in the imidazo-pyridine core .
Data Note : Batch-to-batch variability in melting points (e.g., 210–215°C) may indicate residual solvents; use TGA-DSC for validation .
What strategies resolve discrepancies in reported biological activities of imidazo[4,5-c]pyridin-2-one derivatives?
Advanced Research Question
Contradictions arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC values .
- Tautomerism : The 1H/3H tautomeric forms exhibit distinct binding affinities; use -NMR or computational modeling (DFT) to identify dominant forms .
- In vitro vs. in vivo : Derivatives with poor solubility (logP >3) show false negatives in cell-based assays but efficacy in mouse models due to metabolic activation .
Methodological Recommendation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and Western blot for target modulation) .
How do substituents at the 1H and 3H positions modulate pharmacological properties?
Advanced Research Question
A comparative study of analogs reveals:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| -CH | 1H | ↑ Lipophilicity (logP +0.5) | |
| -NH | 3H | ↑ Hydrogen bonding with ATP-binding pocket | |
| -CF | 3H | ↓ Metabolic clearance (t +2h) |
Mechanistic Insight : Electron-withdrawing groups (e.g., -NO) at 2H enhance π-stacking in kinase inhibitors but reduce solubility .
What in vivo models are suitable for evaluating the antimalarial potential of this compound?
Advanced Research Question
- NSG mouse model : Infected with Plasmodium falciparum, this model showed 80% parasite clearance at 50 mg/kg (oral, BID for 7 days) .
- Key endpoints : Parasitemia (qPCR), survival rate, and hepatotoxicity (ALT/AST levels).
- PK/PD considerations : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to mitigate rapid hepatic glucuronidation .
Challenges : Dose-limiting hemozoin inhibition in erythrocytes requires formulation optimization (e.g., liposomal encapsulation) .
How does the compound’s tautomeric equilibrium impact its reactivity in cross-coupling reactions?
Advanced Research Question
- Tautomer prevalence : 1H-tautomer dominates in DMSO-d (δ 13.10 ppm, broad singlet), while 3H-form is favored in aqueous buffers .
- Reactivity : The 1H-tautomer undergoes faster Suzuki-Miyaura coupling (e.g., with aryl boronic acids) due to enhanced nucleophilicity at C4 .
- Method : Use - HMBC to map tautomeric states pre-reaction .
What computational tools predict the compound’s binding modes with cytochrome P450 enzymes?
Advanced Research Question
- Docking software (AutoDock Vina) : Predicts strong interactions with CYP2D6 (binding energy ≤ -9.0 kcal/mol), correlating with in vitro inhibition data .
- MD simulations (GROMACS) : Reveal time-dependent displacement of heme iron by the imidazo nitrogen, explaining mechanism-based inactivation .
- Validation : Compare with SPR-derived K values and crystallographic structures (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
